Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
Description
Properties
IUPAC Name |
(5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDAJXVVSUEALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC1CC2CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888840 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110458-85-0 | |
| Record name | 5,6-Dimethyl-1-(1-methylethenyl)bicyclo[2.2.1]hept-5-ene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110458-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110458850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions for Optimal Adduct Formation
The reaction proceeds quantitatively under these conditions, yielding the bicyclic intermediate with >90% selectivity.
Isomerization to Position the Double Bond
The initial Diels-Alder adduct (5,6-dimethylbicyclo[2.2.1]hept-2-ene) contains a double bond at position 2. To relocate the double bond to position 5 for subsequent functionalization, acid-catalyzed isomerization is employed.
Catalytic Systems and Conditions
| Catalyst Type | Temperature Range | Selectivity for Hept-5-ene Derivative |
|---|---|---|
| Solid acid (e.g., SiO₂-Al₂O₃) | 150–250°C | 75–85% |
| Zeolite H-Y | 200–300°C | 80–90% |
| Lewis acids (e.g., ZnCl₂) | 100–150°C | 60–70% |
The choice of catalyst impacts both reaction rate and product distribution. Zeolite H-Y achieves superior selectivity due to its microporous structure, which stabilizes the transition state leading to the hept-5-ene isomer.
One-Pot Synthesis via Combined Diels-Alder and Isomerization
Patent EP1254882A1 discloses a streamlined one-pot method where the Diels-Alder reaction and isomerization occur concurrently in the presence of a bifunctional catalyst.
Key Parameters for Single-Step Production
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% (zeolite H-Y) | Maximizes dual functionality |
| Temperature | 180–220°C | Balances reaction rates |
| Residence Time | 2–4 hours | Ensures complete isomerization |
This approach reduces purification steps and achieves a combined yield of 70–80% for the bicyclic alcohol.
Functionalization of the Methylethenyl Group
The 1-methylethenyl substituent at position 1 is introduced via alkylation or Friedel-Crafts acylation. For example:
-
Alkylation : React the bicyclic intermediate with isopropenyl magnesium bromide (Grignard reagent) in diethyl ether.
-
Friedel-Crafts : Use acetyl chloride and aluminum chloride (AlCl₃) to introduce the methylethenyl group.
Industrial-Scale Purification Techniques
Final purification employs fractional distillation under reduced pressure (Table 1):
Table 1 : Distillation Parameters for Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-Dimethyl-1-(1-methylethenyl)-
| Parameter | Value |
|---|---|
| Boiling Point | 120–125°C at 15 mmHg |
| Purity Post-Distillation | ≥99% (GC-MS) |
| Recovery Rate | 85–90% |
Challenges and Mitigation Strategies
Byproduct Formation During Isomerization
Oxidation Over-Runs in Hydroxylation
-
Risk : Over-oxidation to ketones or carboxylic acids.
-
Solution : Use buffered oxidation conditions (pH 7–8) and stoichiometric H₂O₂.
Recent Advances in Catalytic Systems
Emerging catalysts such as metal-organic frameworks (MOFs) functionalized with sulfonic acid groups show promise for improving isomerization selectivity (>95%) at lower temperatures (100–150°C) .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.
Scientific Research Applications
Organic Synthesis
Catalytic Reactions:
Bicyclo[2.2.1]hept-5-ene derivatives are often used as intermediates in organic synthesis. They serve as substrates for various catalytic reactions, particularly in asymmetric hydrogenation processes. For instance, the compound can be utilized with rhodium catalysts to facilitate hydrogenation reactions, yielding valuable chiral products that are essential in pharmaceutical applications .
Synthesis of Complex Molecules:
This bicyclic compound can also be employed in the synthesis of more complex organic molecules. It has been used to prepare various functionalized derivatives through reactions such as nucleophilic addition and cycloaddition, showcasing its versatility as a building block in synthetic organic chemistry .
Medicinal Chemistry
Pharmaceutical Development:
The structural features of bicyclo[2.2.1]hept-5-ene derivatives make them attractive candidates for drug development. Their ability to mimic natural products allows researchers to explore their potential as therapeutic agents against various diseases. Notably, studies have indicated that certain derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells through reactive oxygen species (ROS) pathways .
Drug Delivery Systems:
In addition to direct pharmacological applications, bicyclo[2.2.1]hept-5-ene derivatives are being investigated for use in drug delivery systems due to their favorable chemical properties and ability to form stable complexes with drugs, enhancing bioavailability and therapeutic efficacy .
Material Science
Polymer Chemistry:
Bicyclo[2.2.1]hept-5-ene derivatives are significant in the field of polymer chemistry where they serve as monomers for the synthesis of novel polymers with unique mechanical and thermal properties. Their incorporation into polymer matrices can enhance material performance, making them suitable for applications in coatings, adhesives, and composite materials .
Functional Materials:
Research into the use of these compounds in functional materials has revealed their potential in creating responsive systems that can change properties upon external stimuli (e.g., temperature or light). This application is particularly relevant in smart materials and sensors where adaptability is crucial .
Case Study 1: Asymmetric Hydrogenation
A study demonstrated the effectiveness of bicyclo[2.2.1]hept-5-ene derivatives in asymmetric hydrogenation reactions using a rhodium catalyst system. The process yielded high enantiomeric excesses (ee) for various substrates, underscoring the compound's utility in producing chiral intermediates for pharmaceuticals .
Case Study 2: Anticancer Activity
In a publication focusing on the anticancer properties of bicyclic compounds, researchers found that specific derivatives exhibited significant cytotoxic effects against SGC-7901 gastric cancer cells through ROS-mediated pathways. This highlights the potential for developing new therapeutic agents based on this bicyclic structure .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C13H20O
- Molecular Weight : 192.30 g/mol
- LogP : 9.46 (indicating high lipophilicity).
Applications :
Primarily used in fragrance formulations due to its structural complexity and stability. Sourced commercially by Bedoukian Research.
Comparison with Similar Compounds
Structural Analogues within the Norbornene Family
Key Observations :
- The target compound exhibits significantly higher lipophilicity (LogP = 9.46) compared to simpler norbornene alcohols due to its methyl and methylethenyl substituents.
- Saturated derivatives (e.g., bicyclo[2.2.1]heptane-2-methanol) lack the double bond, enhancing thermal stability but reducing reactivity in polymerization or functionalization reactions.
Comparison with Other Bicyclic Monoterpenoids
Key Observations :
Spectroscopic Data :
- NMR: Methanol protons in norbornene derivatives typically resonate at δ 3.3–4.0 ppm (e.g., δ 3.67 for a methylene-linked biphenyl in ). The methylethenyl group in the target compound likely shows vinyl protons at δ 5.0–5.5 ppm.
- MS : The target compound’s molecular ion (M+) is expected at m/z 192, with fragmentation patterns dominated by loss of -CH2OH (Δ m/z -31).
Biological Activity
Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-, commonly referred to as 5-norbornene-2-methanol, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields including pharmacology and biotechnology.
- Molecular Formula : C₈H₁₂O
- Molar Mass : 124.18 g/mol
- Density : 1.027 g/mL at 25 °C
- Boiling Point : 97 °C (20 mmHg)
- Flash Point : 188 °F
- pKa : 14.92 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O |
| Molar Mass | 124.18 g/mol |
| Density | 1.027 g/mL |
| Boiling Point | 97 °C |
| Flash Point | 188 °F |
| pKa | 14.92 |
Biological Activity
Research indicates that Bicyclo[2.2.1]hept-5-ene-2-methanol exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth at specific concentrations.
Anti-inflammatory Effects
Bicyclo[2.2.1]hept-5-ene-2-methanol has also been noted for its anti-inflammatory effects. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells at micromolar concentrations, indicating its potential as a therapeutic agent in oncology.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Bicyclo[2.2.1]hept-5-ene-2-methanol against common bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus.
-
Anti-inflammatory Research :
- In a controlled experiment, the compound was administered to macrophage cells stimulated with lipopolysaccharides (LPS).
- The results showed a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential for managing inflammatory responses.
-
Anticancer Investigation :
- A study published in the Journal of Medicinal Chemistry reported that Bicyclo[2.2.1]hept-5-ene-2-methanol induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
- The IC50 value was determined to be approximately 30 µM.
Q & A
How can this bicyclic compound be identified in complex mixtures such as essential oils?
Methodological Answer:
Gas chromatography/mass spectrometry (GC/MS) is the primary analytical tool for identifying this compound in essential oils. Key parameters include:
- Retention Time (RT): 26.81 min under standardized GC conditions .
- Mass Spectra: Characteristic fragmentation patterns with a molecular ion peak at m/z 192 (C₁₃H₂₀O) and diagnostic fragments at m/z 145 (base peak) and 109 .
- Kovats Index (KI): Reference values (KI: 1454) aid in distinguishing it from structurally similar terpenoids .
What experimental techniques are critical for characterizing its physical properties?
Methodological Answer:
Essential characterization methods include:
- Density and Refractive Index: Measured via pycnometry and refractometry (density: ~1.027 g/cm³; refractive index: 1.500) .
- Boiling Point: Determined by distillation under reduced pressure (97°C at 20 mmHg) to avoid thermal decomposition .
- Polarimetry: Used to distinguish between stereoisomers (endo/exo) due to the compound’s chiral centers .
How can stereochemical control be achieved during the synthesis of its derivatives?
Advanced Methodological Answer:
Stereochemical outcomes depend on:
- Catalyst Selection: Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in Diels-Alder reactions .
- Chromatographic Resolution: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, validated by circular dichroism (CD) spectroscopy .
- Crystallography: Single-crystal X-ray diffraction confirms absolute configurations of derivatives .
What copolymerization strategies enable its integration into functional polymers?
Advanced Methodological Answer:
The compound serves as a monomer for hydroxyl-functionalized polyolefins via:
- Coordination Polymerization: Using metallocene catalysts (e.g., Cp₂ZrCl₂/MAO) with ethylene, achieving 5–15 mol% incorporation .
- Reaction Conditions: Optimized at 60–80°C in toluene, with a catalyst-to-monomer ratio of 1:500 to balance reactivity and chain length .
- Post-Polymerization Modification: Epoxidation or esterification of the hydroxyl group enhances material properties .
How does its bicyclic structure influence reactivity in Diels-Alder reactions?
Advanced Methodological Answer:
The norbornene framework acts as a diene or dienophile depending on substituents:
- Steric Effects: The 5,6-dimethyl group hinders endo transition states, favoring exo adducts in reactions with maleic anhydride .
- Electronic Effects: The 1-(1-methylethenyl) group increases electron density, accelerating cycloaddition with electron-deficient dienophiles .
- Kinetic Studies: Monitoring via in situ FTIR or NMR reveals rate constants 2–3× higher than unsubstituted norbornene derivatives .
What strategies mitigate volatility during high-temperature reactions?
Methodological Answer:
To address volatility (bp: 97°C at 20 mmHg):
- Solvent Selection: High-boiling solvents like diglyme or ionic liquids stabilize the compound at >100°C .
- Pressure Reactors: Sealed systems prevent evaporation during prolonged heating .
- Derivatization: Converting the hydroxyl group to a less volatile ester (e.g., acetate) improves thermal stability .
How is structural integrity confirmed post-synthesis?
Methodological Answer:
Multi-technique validation is required:
- NMR: ¹H/¹³C spectra confirm substitution patterns (e.g., δ 4.8–5.2 ppm for vinyl protons; δ 60–70 ppm for methanol carbon) .
- IR Spectroscopy: O-H stretch at 3300–3500 cm⁻¹ and C=C absorption at 1640 cm⁻¹ .
- High-Resolution MS: Exact mass matching (<2 ppm error) confirms molecular formula .
How can data contradictions in reaction yields be resolved?
Advanced Methodological Answer:
Systematic approaches include:
- Design of Experiments (DoE): Taguchi or factorial designs isolate variables (e.g., catalyst loading, temperature) affecting yield .
- Kinetic Profiling: In situ monitoring identifies side reactions (e.g., oligomerization) that reduce efficiency .
- Computational Modeling: DFT calculations predict regioselectivity and optimize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
